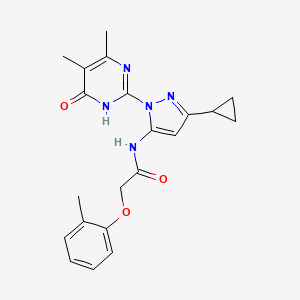

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one

Übersicht

Beschreibung

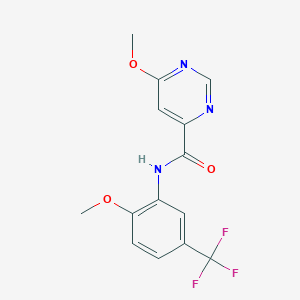

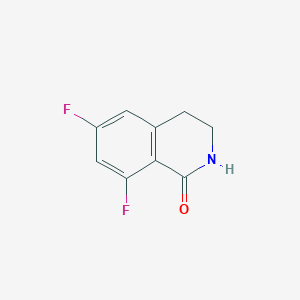

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . This compound is part of a class of compounds that have been used in various drug candidates due to their suitable size and moderate polarity as a pharmacophore .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction . Another method involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives include the Castagnoli–Cushman reaction and the oxidation of iminium salts .Wissenschaftliche Forschungsanwendungen

Antioomycete Activity

The compound “6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one” is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . These derivatives have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans . The results of the bioassay indicated that their antioomycete activity was superior to the antifungal activity against other phytopathogens . This suggests that these compounds could be used in plant disease management .

Pharmacological Properties

3,4-Dihydroisoquinolin-1(2H)-one, the core structure of “6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one”, is found in compounds that exhibit various biological and pharmacological properties . These include anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . Therefore, it’s possible that “6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one” could also have similar properties.

Wirkmechanismus

While specific information on the mechanism of action of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is not available, one of the derivatives of 3,4-dihydroisoquinolin-1(2H)-one was found to exhibit antioomycete activity against Pythium recalcitrans. The mode of action might be the disruption of the biological membrane systems of P. recalcitrans .

Eigenschaften

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXCEHXNZXFSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)

![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)